L-2-Cyanophenylalanine

Catalog No.
S1768058
CAS No.
263396-42-5
M.F
C10H10N2O2
M. Wt
190.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-2-Cyanophenylalanine

CAS Number

263396-42-5

Product Name

L-2-Cyanophenylalanine

IUPAC Name

(2S)-2-amino-3-(2-cyanophenyl)propanoic acid

Molecular Formula

C10H10N2O2

Molecular Weight

190.2 g/mol

InChI

InChI=1S/C10H10N2O2/c11-6-8-4-2-1-3-7(8)5-9(12)10(13)14/h1-4,9H,5,12H2,(H,13,14)/t9-/m0/s1

InChI Key

OCDHPLVCNWBKJN-VIFPVBQESA-N

SMILES

C1=CC=C(C(=C1)CC(C(=O)O)N)C#N

Synonyms

263396-42-5;L-2-Cyanophenylalanine;(S)-2-Amino-3-(2-cyanophenyl)propanoicacid;2-Cyano-L-Phenylalanine;(2S)-2-amino-3-(2-cyanophenyl)propanoicacid;L-2-Cyanophe;D-2-Cyanophenylalarine;L-2-Cyanophenylalarine;Phenylalanine,2-cyano-;L-Phe(2-CN)-OH;AC1MC53J;SCHEMBL42647;CTK1A1445;MolPort-003-793-968;ZINC2385773;ANW-60600;SBB063700;AC-5870;AL232-1;AM82756;AJ-35176;AK-89322;AM000148;AN-10520;KB-50219

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)[O-])[NH3+])C#N

Isomeric SMILES

C1=CC=C(C(=C1)C[C@@H](C(=O)[O-])[NH3+])C#N

Protein Structure and Function Studies:

L-2-CNF can be incorporated into peptides and proteins to study their structure and function. The cyano group (CN) on the molecule disrupts the normal hydrogen bonding patterns, which can be helpful for understanding how these interactions contribute to protein folding and stability. For example, researchers have used L-2-CNF to probe the role of specific residues in protein-protein interactions [].

Design of Novel Bioactive Molecules:

The presence of the cyano group also makes L-2-CNF a valuable building block for designing novel bioactive molecules. By incorporating L-2-CNF into peptide sequences, researchers can potentially create molecules with enhanced activity or specificity compared to their natural counterparts. This approach is being explored in the development of new drugs and other therapeutic agents [].

Fluorescence Spectroscopy:

L-2-CNF exhibits intrinsic fluorescence, which can be used to study the conformation and dynamics of peptides and proteins. The fluorescence properties of L-2-CNF are sensitive to its local environment, making it a valuable tool for monitoring changes in protein structure or interactions with other molecules [].

Investigation of Enzyme Activity:

L-2-CNF can be used as a substrate or inhibitor of enzymes to study their catalytic activity and selectivity. The cyano group can alter the binding affinity of L-2-CNF to enzymes compared to natural amino acids, providing insights into the enzyme's mechanism of action [].

XLogP3

-1.7

Dates

Modify: 2023-08-15

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